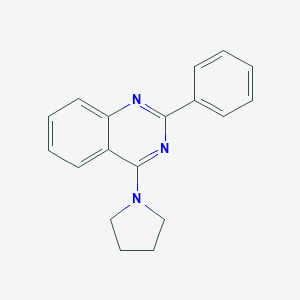

2-Phenyl-4-(1-pyrrolidinyl)quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17N3 |

|---|---|

Molecular Weight |

275.3g/mol |

IUPAC Name |

2-phenyl-4-pyrrolidin-1-ylquinazoline |

InChI |

InChI=1S/C18H17N3/c1-2-8-14(9-3-1)17-19-16-11-5-4-10-15(16)18(20-17)21-12-6-7-13-21/h1-5,8-11H,6-7,12-13H2 |

InChI Key |

YUMGURVFGSPTRR-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

2-Phenyl-4-(1-pyrrolidinyl)quinazoline synthesis protocol

An In-depth Technical Guide on the Synthesis of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline

This guide provides a comprehensive overview of the synthesis protocol for this compound, a molecule belonging to the quinazoline class of heterocyclic compounds. Quinazolines are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the synthetic workflow and relevant biological pathways.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a key intermediate, 2-phenyl-4-chloroquinazoline. This is followed by a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by pyrrolidine to yield the final product.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-4-chloroquinazoline (Intermediate)

This procedure outlines the synthesis of the key intermediate via a Suzuki coupling reaction, a robust method for forming carbon-carbon bonds.

Methodology:

-

Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 eq.) in a mixture of 1,2-dimethoxyethane (DME) and water, add phenylboronic acid (1.1 eq.) and potassium carbonate (2.0 eq.).[5]

-

Catalyst Addition: Degas the mixture with nitrogen or argon for 10-15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) as the catalyst.[5][6]

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-phenyl-4-chloroquinazoline as a solid. A similar synthesis starting from 2,4-dichloroquinoline reported a yield of 87%.[5]

Alternative Method: 2-Phenylquinazolin-4(3H)-one can be converted to 2-phenyl-4-chloroquinazoline by refluxing with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[7]

Step 2: Synthesis of this compound (Final Product)

This final step involves the nucleophilic substitution of the chlorine atom on the quinazoline core with pyrrolidine. The amination of 4-chloroquinazolines is a widely used and efficient procedure.[1]

Methodology:

-

Reaction Setup: Dissolve the intermediate, 2-phenyl-4-chloroquinazoline (1.0 eq.), in a suitable aprotic solvent like tetrahydrofuran (THF), isopropanol, or acetonitrile.

-

Nucleophile Addition: Add pyrrolidine (1.5-2.0 eq.) to the solution. An optional inorganic or organic base (e.g., K₂CO₃ or triethylamine) can be added to scavenge the HCl byproduct.

-

Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for several hours until the starting material is consumed (as monitored by TLC).

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water or a saturated sodium bicarbonate solution to remove any remaining acid and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Presentation

The following table summarizes key quantitative data for the target compound and its critical intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | CAS Number |

| 2-Phenyl-4-chloroquinazoline | C₁₄H₉ClN₂ | 240.69 | Solid | ~87%[5] | 29874-83-7 |

| This compound | C₁₈H₁₇N₃ | 275.35 | Solid | N/A | 442536-98-3[8] |

Note: Yield for the final product is dependent on the specific reaction conditions and has not been explicitly reported in the surveyed literature. The yield for the intermediate is based on a closely related synthesis.

Characterization Data (Predicted & Analogous):

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) |

| 2-Phenyl-4-chloroquinazoline | 7.5-8.6 (m, 9H, Ar-H) | 122-163 (aromatic carbons) | M+ at 240/242 |

| This compound | 1.9-2.1 (m, 4H, pyrrolidine CH₂), 3.8-4.0 (m, 4H, pyrrolidine N-CH₂), 7.2-8.5 (m, 9H, Ar-H) | 26.1, 52.3 (pyrrolidine carbons), 115-165 (aromatic carbons) | [M+H]⁺ at 276.15[9] |

Note: Spectral data are estimations based on the chemical structure and data from analogous compounds reported in the literature.[7][10] Researchers should perform their own analytical characterization to confirm product identity and purity.

Biological Context and Signaling Pathways

Quinazoline derivatives are of significant interest in oncology, with several approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases (RTKs).[1] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and migration. The 2-phenylquinazoline scaffold is a common feature in compounds designed to inhibit kinases like the Epidermal Growth Factor Receptor (EGFR).[11] Malignant tumors often exhibit overactive EGFR signaling. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the downstream signaling cascade that leads to tumor growth.[1]

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based agent.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-CHLORO-4-PHENYLQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. PubChemLite - this compound (C18H17N3) [pubchemlite.lcsb.uni.lu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-Phenyl-4-(1-pyrrolidinyl)quinazoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its predicted characteristics, general properties of the quinazoline scaffold, and detailed, representative experimental protocols for the determination of key physicochemical parameters.

Compound Profile

IUPAC Name: 2-phenyl-4-(pyrrolidin-1-yl)quinazoline

Chemical Structure:

An In-depth Technical Guide on 2-Phenyl-4-(1-pyrrolidinyl)quinazoline (CAS 442536-98-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-4-(1-pyrrolidinyl)quinazoline is a distinct chemical entity within the broader class of quinazoline derivatives, which are known for their wide-ranging pharmacological activities. This document aims to provide a comprehensive technical overview of this compound, consolidating all available information on its synthesis, chemical properties, and potential biological significance. However, it is important to note that publicly accessible, in-depth experimental data for this specific molecule is exceptionally scarce. This guide, therefore, draws upon general principles of quinazoline chemistry and pharmacology to contextualize the limited information available for CAS 442536-98-3.

Chemical Identity and Properties

This compound is a heterocyclic aromatic compound. Its structure features a quinazoline core substituted with a phenyl group at the 2-position and a pyrrolidinyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 442536-98-3 | [1] |

| Molecular Formula | C₁₈H₁₇N₃ | [2] |

| Molecular Weight | 275.35 g/mol | |

| Appearance | Solid (predicted) | - |

| XlogP3 | 3.6 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Note: Most properties are predicted due to a lack of published experimental data.

Synthesis

Conceptual Synthetic Workflow

The synthesis would likely proceed through a two-step nucleophilic aromatic substitution reaction.

Caption: Conceptual synthetic pathway for this compound.

Hypothetical Experimental Protocol

-

Synthesis of 2-Phenyl-4-chloroquinazoline (Intermediate):

-

2,4-dichloroquinazoline would be reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

The reaction mixture would be heated under an inert atmosphere until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the product would be extracted, purified by column chromatography, and characterized (e.g., via NMR and MS).

-

-

Synthesis of this compound (Final Product):

-

The intermediate, 2-phenyl-4-chloroquinazoline, would be dissolved in a suitable solvent (e.g., acetonitrile or DMF).

-

Pyrrolidine would be added to the solution, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl byproduct.

-

The reaction would be stirred, possibly with heating, until the starting material is consumed.

-

The final product would be isolated by extraction and purified using techniques such as recrystallization or column chromatography.

-

Biological Activity and Potential Applications

The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-active properties.

General Activities of the Quinazoline Scaffold

The biological effects of quinazoline derivatives are often attributed to their ability to interact with various biological targets, most notably protein kinases.

Caption: Common molecular targets of quinazoline-based compounds.

Predicted Activity for this compound

In the absence of specific experimental data for this compound, its potential biological activity can be inferred from its structural features:

-

2-Phenyl Group: The presence of a phenyl group at the 2-position is a common feature in many biologically active quinazolines, contributing to binding affinity with various protein targets.

-

4-Pyrrolidinyl Group: The substitution at the 4-position is crucial for modulating the physicochemical properties and biological activity. The pyrrolidinyl group can influence solubility and may be involved in hydrogen bonding or hydrophobic interactions within a binding pocket.

Given these features, it is plausible that this compound could be investigated for activities similar to other 2,4-disubstituted quinazolines, such as:

-

Kinase Inhibition: Many 4-aminoquinazoline derivatives are potent inhibitors of tyrosine kinases involved in cancer signaling pathways.

-

CNS Activity: The lipophilic nature of the compound might allow it to cross the blood-brain barrier, suggesting potential for CNS applications.

Data Summary

As of the latest literature review, there is no publicly available quantitative experimental data for this compound. Commercial suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this compound, as it is supplied for early discovery research.

Table 2: Summary of Available Data

| Data Type | Finding |

| Quantitative Biological Data (IC₅₀, Kᵢ, etc.) | Not available in public domain. |

| Detailed Experimental Protocols | Not available in public domain. |

| In vivo/In vitro Studies | No published studies found. |

| Signaling Pathway Involvement | Not determined. |

Conclusion and Future Directions

Future investigations should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a robust, scalable synthetic route with full analytical characterization of the final compound.

-

In Vitro Screening: Evaluation of the compound's activity against a panel of relevant biological targets, such as a broad kinase panel, to identify potential mechanisms of action.

-

Cell-Based Assays: Assessment of its cytotoxic, anti-proliferative, or other cellular effects in relevant disease models.

The exploration of this and other rare chemical entities is crucial for the advancement of drug discovery and the identification of novel therapeutic agents.

References

The Multifaceted Biological Activities of 2-Aryl-4-Aminoquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Among these, the 2-aryl-4-aminoquinazoline core has emerged as a "privileged scaffold," demonstrating significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Anticancer Activity: Targeting Key Oncogenic Pathways

2-Aryl-4-aminoquinazoline derivatives have been extensively investigated for their anticancer properties, primarily as inhibitors of crucial protein kinases involved in tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of 2-aryl-4-aminoquinazoline derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][2] One study reported a series of these derivatives, with compound 9e showing promising anti-proliferative activity against A549, NCI-H460, and H1975 cancer cell lines, with IC50 values of 14.33 ± 1.16 μM, 17.81 ± 1.25 μM, and 13.41 ± 1.14 μM, respectively.[1] This compound also demonstrated potent enzymatic inhibitory activity against the EGFRL858R/T790M mutant with an IC50 value of 0.74 μM.[1] Further studies revealed that compound 9e could induce apoptosis and cause cell cycle arrest in the S-phase in A549 cells in a concentration-dependent manner.[1]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 being a key mediator.[3] Several 2-aryl-4-aminoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[4] In one study, compounds 1h , 1n , and 1o were found to be 6, 2, and 2-fold more potent than the positive control ZD6474 in inhibiting VEGFR-2.[4] The lead compound, 1h , also demonstrated in vivo activity in a HepG2 human tumor xenograft model.[4] The combined inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy for cancer treatment, and several 4-anilinoquinazoline derivatives have shown dual inhibitory activity.[5][6]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7] Certain 2-aryl-4-aminoquinazoline derivatives have been identified as inhibitors of tubulin polymerization, acting at the colchicine binding site.[8][9] For instance, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis in leukemia cells.[8]

Quantitative Summary of Anticancer Activity

| Compound ID | Target | Cancer Cell Line | IC50 (μM) | Reference |

| 9e | EGFRL858R/T790M | - | 0.74 | [1] |

| 9e | - | A549 | 14.33 ± 1.16 | [1] |

| 9e | - | NCI-H460 | 17.81 ± 1.25 | [1] |

| 9e | - | H1975 | 13.41 ± 1.14 | [1] |

| 9p | - | HT-29 | 0.015 | [10] |

| 9p | - | H-460 | 0.031 | [10] |

| 9p | - | HepG2 | 0.53 | [10] |

| 9p | - | SGC-7901 | 0.58 | [10] |

| 4a | - | MKN45 | 2.5 | [11] |

| 1h | VEGFR-2 | - | More potent than ZD6474 | [4] |

| 1n | VEGFR-2 | - | More potent than ZD6474 | [4] |

| 1o | VEGFR-2 | - | More potent than ZD6474 | [4] |

| 15a | EGFR | - | 0.13 | [5] |

| 15a | VEGFR-2 | - | 0.56 | [5] |

| 15b | EGFR | - | 0.15 | [5] |

| 15b | VEGFR-2 | - | 1.81 | [5] |

| 15e | EGFR | - | 0.69 | [5] |

| 15e | VEGFR-2 | - | 0.87 | [5] |

| 15b | - | HT-29 | 5.27 | [5] |

| 15b | - | MCF-7 | 4.41 | [5] |

| 15b | - | H460 | 11.95 | [5] |

Antimicrobial and Anti-parasitic Activities

Beyond their anticancer effects, 2-aryl-4-aminoquinazoline derivatives have shown promise in combating infectious diseases.

Anti-trypanosomal Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem for which new treatments are urgently needed.[12] A collaborative virtual screening effort identified a series of 2-aryl-4-aminoquinazolines with efficacy against T. cruzi.[13][14][15] Compound 85 from this series demonstrated a clear reduction of parasitemia in an in vivo model of acute T. cruzi infection when administered orally at 50 mg/kg twice daily for 5 days.[13][15]

Antibacterial and Anti-biofilm Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Quinazoline derivatives have been explored for their antibacterial potential.[16] Some 2-aminoquinazoline derivatives have shown significant activity against biofilm formation by Mycobacterium smegmatis and methicillin-resistant Staphylococcus aureus (MRSA).[17] For example, analogues of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones have demonstrated biofilm inhibition in MRSA with IC50 values in the range of 20.7-22.4 μM.[17]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain aminoquinazoline derivatives have been identified as potent inhibitors of Lck (lymphocyte-specific protein tyrosine kinase), a critical enzyme in T-cell activation.[18] Selective inhibition of Lck is a promising therapeutic strategy for T-cell-mediated autoimmune and inflammatory diseases. Optimized, orally bioavailable aminoquinazolines have demonstrated anti-inflammatory activity in a mouse model of anti-CD3-induced interleukin-2 (IL-2) production, with ED50 values as low as 11 mg/kg.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols frequently employed in the evaluation of 2-aryl-4-aminoquinazoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the anti-proliferative activity of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: The plates are incubated to allow the conversion of MTT to formazan crystals by metabolically active cells. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)

Enzymatic assays are used to determine the direct inhibitory effect of compounds on specific protein kinases.

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the recombinant kinase, a specific substrate (e.g., a synthetic peptide), and ATP.

-

Compound Addition: The test compounds are added at various concentrations to the wells.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of potential anticancer drugs.

-

Cell Implantation: Human cancer cells (e.g., HepG2) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are then randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Body weight and any signs of toxicity are also monitored.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in their understanding.

Caption: Simplified EGFR signaling pathway and its inhibition by 2-aryl-4-aminoquinazoline derivatives.

Caption: Overview of the VEGFR-2 signaling pathway in angiogenesis and its inhibition.

Caption: A typical workflow for the in vitro screening of 2-aryl-4-aminoquinazoline derivatives.

Conclusion

The 2-aryl-4-aminoquinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Derivatives based on this core have demonstrated a remarkable breadth of biological activities, with significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The data and methodologies presented in this guide underscore the importance of this chemical class and provide a solid foundation for future research and development efforts aimed at translating these promising compounds into novel therapeutics. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel biological targets will undoubtedly unlock the full therapeutic potential of 2-aryl-4-aminoquinazoline derivatives.

References

- 1. Design, synthesis and evaluation of anti-proliferative activity of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Collaborative virtual screening identifies a 2-Aryl-4-aminoquinazoline series with efficacy in an in vivo model of Trypanosoma cruzi infection | DNDi [dndi.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 17. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound 2-Phenyl-4-(1-pyrrolidinyl)quinazoline. Due to the limited availability of experimentally derived public data for this specific molecule, this document combines predicted data with representative experimental data from closely related 2-phenyl-4-aminoquinazoline analogues. This approach offers valuable insights for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Compound Profile

| Compound Name | This compound |

| CAS Number | 442536-98-3 |

| Molecular Formula | C₁₈H₁₇N₃[1] |

| Molecular Weight | 275.35 g/mol |

| Monoisotopic Mass | 275.14224 Da[1] |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Spectroscopic and Spectrometric Data

Mass Spectrometry (MS)

Predicted Data for this compound:

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the target compound, which can be instrumental in its identification via mass spectrometry.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 276.14952 |

| [M+Na]⁺ | 298.13146 |

| [M-H]⁻ | 274.13496 |

| [M+NH₄]⁺ | 293.17606 |

| [M+K]⁺ | 314.10540 |

| [M]⁺ | 275.14169 |

Representative Experimental Data for an Analogous Compound:

The following data is for N-Benzyl-4-phenylquinazolin-2-amine, a structurally related compound.

| Analysis | Result |

| Ionization Mode | ESI |

| m/z [M+H]⁺ (Calculated) | 312.1501 |

| m/z [M+H]⁺ (Found) | 312.1499[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound has been identified in the surveyed literature. However, the following tables present ¹H and ¹³C NMR data for representative 2,4-disubstituted quinazoline derivatives, which can serve as a valuable reference for spectral interpretation.

Representative ¹H NMR Data for a 2,4-disubstituted Quinazoline Derivative (N,2-Diphenyl-3,4-dihydroquinazolin-4-amine): [3]

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 7.1 | Quartet | Ar-H of quinazoline |

| 2.0 | Singlet | sec. NH |

| 5.04 | Singlet | Methine |

| 4.0 | Singlet | Ar C-NH |

| 6.43-7.04 | Quartet | Ar-H of 2-Phenyl |

| 7.29-7.62 | Multiplet | Benzylidenimine |

Representative ¹³C NMR Data for a 2,4-disubstituted Quinazoline Derivative (2-phenyl-4-(2-phenylhydrazinyl) quinazoline): [4]

| Chemical Shift (δ ppm) |

| 113.2 (2C) |

| 116.2 |

| 119.2 |

| 120.1 |

| 126.5 |

| 127.5 (2C) |

| 128.8 |

| 128.9 |

| 129.3 (4C) |

| 130.7 |

| 133.7 |

| 150.0 |

| 151.0 |

| 161.0 |

| 170.0 |

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is typically employed.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter to avoid compromising spectral quality.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to consider include the spectral width, number of scans, and relaxation delay. For quantitative measurements, the relaxation delay should be at least five times the longest T₁ relaxation time of the protons of interest.[5]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used for this type of analysis.[6]

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[7]

-

Further dilute the stock solution to a final concentration of around 10-100 µg/mL in a solvent compatible with the chosen ionization method.[7]

-

The sample solution should be free of non-volatile salts and buffers, which can interfere with the ionization process.[7]

Data Acquisition:

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which is crucial for structural confirmation.

Data Analysis:

-

Analyze the full scan mass spectrum to identify the molecular ion peak and other adducts.

-

Compare the observed m/z values with the theoretically calculated values for the expected molecular formula.

-

Interpret the fragmentation pattern from the MS/MS spectrum to corroborate the proposed chemical structure.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic and spectrometric analysis of a small organic molecule like this compound.

Disclaimer: The experimental data presented in this guide for analogous compounds is for reference purposes only. Researchers should obtain and interpret data for their specific samples. The vendor for this compound, Sigma-Aldrich, states that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.

References

- 1. PubChemLite - this compound (C18H17N3) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]

- 6. uab.edu [uab.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Quinazoline Derivatives: A Technical Guide to Their Ascendancy in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This technical guide provides an in-depth exploration of quinazoline derivatives in drug discovery, focusing on their synthesis, mechanisms of action, and therapeutic applications, with a particular emphasis on their role as kinase inhibitors in oncology.

The Quinazoline Scaffold: A Versatile Core for Drug Design

The versatility of the quinazoline core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[2][3] Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 4, 6, and 7-positions are particularly crucial for modulating the potency and selectivity of these compounds.[1][3]

Synthesis of Quinazoline Derivatives

The construction of the quinazoline scaffold can be achieved through several synthetic routes. A commonly employed method is the Niementowski reaction, which involves the condensation of anthranilic acid analogs with amides at elevated temperatures.[3] Other notable methods include Bischler and Lang's synthesis via decarboxylation and Gabriel's synthesis from o-nitrobenzylamine.[4]

General Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives

A prevalent strategy for synthesizing 4-anilinoquinazolines, a class that includes several potent kinase inhibitors, involves the reaction of a 4-chloroquinazoline intermediate with a substituted aniline.[5]

Step 1: Synthesis of the 4-Chloroquinazoline Intermediate. The 4-chloroquinazoline can be prepared from the corresponding quinazolin-4-one by treatment with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

Step 2: Nucleophilic Aromatic Substitution. The 4-chloroquinazoline is then reacted with the desired substituted aniline in a suitable solvent, often in the presence of an acid catalyst. The reaction typically proceeds at elevated temperatures to facilitate the nucleophilic aromatic substitution.[5]

Example Protocol: Modified Synthesis of Erlotinib

Erlotinib, a potent EGFR inhibitor, can be synthesized in a multi-step process starting from 3,4-dihydroxy benzoic acid.[5] A key step in a modified synthesis involves the reduction of a 6-nitrobenzoic acid derivative to the corresponding 6-aminobenzoic acid derivative using ammonium formate as a hydrogen donor in the presence of a palladium catalyst, which is a safer alternative to using high-pressure hydrogen gas.[5] The final step involves the coupling of the 4-chloroquinazoline intermediate with 3-ethynylaniline.[6]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic success of many quinazoline derivatives stems from their ability to modulate the activity of key enzymes involved in cellular signaling, particularly protein kinases.[7][8] Overexpression or mutation of protein kinases is a common driver of cancer cell proliferation and survival.[9]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[9] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking its downstream signaling cascade.[4][7] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[1]

Multi-Targeted Kinase Inhibition

Beyond EGFR, quinazoline derivatives have been developed to inhibit a range of other kinases implicated in cancer, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[8]

-

c-Met: A receptor tyrosine kinase involved in cell motility, invasion, and proliferation.[10]

-

Aurora Kinases: Serine/threonine kinases that play a critical role in cell division.[8]

-

Poly(ADP-ribose) Polymerase (PARP): Involved in DNA repair, making its inhibition a key strategy for treating cancers with deficiencies in other DNA repair pathways.[11][12]

Quantitative Data on Quinazoline Derivatives

The following tables summarize the in vitro activity of representative quinazoline derivatives against various kinases and cancer cell lines.

Table 1: Inhibitory Activity (IC50) of Quinazoline Derivatives against Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| Gefitinib | EGFR (wt) | 3.22 - 39 | [1][3] |

| Erlotinib | EGFR (wt) | 0.08 - 27.06 µM | [1][7] |

| Lapatinib | EGFR & HER-2 | 27.06 (EGFR) | [1] |

| Vandetanib | VEGFR-2 | 19.76 | [1] |

| Idelalisib | PI3Kδ | 2.5 | [3] |

| Compound SQ2 | VEGFR-2 | 14 | [4] |

| Compound 11i | c-Met | 50 | [10] |

| BIQO-19 | Aurora Kinase A | 68.54 | [13] |

| Compound 12c | PARP-1 | 30.38 | [12] |

| Cpd36 | PARP-1 | 0.94 | [11] |

| Cpd36 | PARP-2 | 0.87 | [11] |

Table 2: Cytotoxic Activity (IC50) of Quinazoline Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Gefitinib | A549 (NSCLC) | 11.29 | [1] |

| Erlotinib | H1975 (NSCLC) | 5.89 | [3] |

| Compound 10 | H1975 (NSCLC) | 1.22 | [1] |

| Compound SQ2 | HT-29 (Colon) | 3.38 | [4] |

| Compound SQ2 | COLO-205 (Colon) | 10.55 | [4] |

| Compound 11 | MX-1 (Breast) | < 3.12 | [14] |

Experimental Protocols: Biological Assays

EGFR Kinase Inhibition Assay

The inhibitory activity of quinazoline derivatives against EGFR can be determined using a variety of in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol Overview: [15]

-

Reagent Preparation: Prepare solutions of purified recombinant EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr)), ATP, and the test quinazoline compound at various concentrations.

-

Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, substrate, and test compound. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add a detection reagent that converts the ADP generated during the kinase reaction back to ATP, which is then used to produce a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the amount of ADP generated and inversely proportional to the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Proliferation Assay (MTT Assay)

The cytotoxic effect of quinazoline derivatives on cancer cells can be evaluated using a colorimetric assay such as the MTT assay.

Protocol Overview:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

Quinazoline derivatives have firmly established their importance in modern drug discovery, particularly in the field of oncology. Their versatility as a scaffold has enabled the development of numerous targeted therapies that have significantly improved patient outcomes. Future research in this area will likely focus on the development of next-generation quinazoline inhibitors with improved selectivity, the ability to overcome drug resistance, and the potential to target novel biological pathways. The continued exploration of this remarkable heterocyclic system holds great promise for the discovery of new and effective medicines for a wide range of diseases.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP3015460A1 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 7. japsonline.com [japsonline.com]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]

- 14. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. promega.com.cn [promega.com.cn]

A Technical Guide to the Preliminary Biological Screening of Novel Quinazolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies and data interpretation practices for the preliminary biological screening of newly synthesized quinazoline derivatives. Quinazolines are a prominent class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, making them a focal point in modern medicinal chemistry and drug discovery.[1] This document outlines standardized experimental protocols, presents data in a comparative format, and illustrates key workflows and biological pathways to facilitate the efficient evaluation of novel quinazoline-based compounds.

General Screening Workflow

The preliminary evaluation of novel quinazoline compounds typically follows a multi-stage process, beginning with computational analysis to predict viability and culminating in specific in vitro assays to determine biological activity. This systematic approach allows for the rapid identification of promising candidates while minimizing resource expenditure.

Caption: General workflow for preliminary biological screening of quinazolines.

In Silico Screening Protocols

Before synthesis and in vitro testing, computational methods are employed to predict the biological potential and pharmacokinetic properties of novel quinazoline derivatives.

Molecular Docking

Molecular docking predicts the binding orientation and affinity of a ligand (quinazoline derivative) with a target protein of known three-dimensional structure.[2] This technique is crucial for identifying potential biological targets and understanding structure-activity relationships at a molecular level.[2]

Experimental Protocol:

-

Principle: To predict the preferred binding mode and energy of a compound within the active site of a target protein.[2]

-

Software: Commonly used software includes Molegro Virtual Docker (MVD), AutoDock, and LigandFit.[2][3]

-

Procedure:

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., EGFR, COX-2, DNA gyrase) from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Ligand Preparation: Draw the 2D structure of the quinazoline derivatives and convert them into 3D structures. Minimize their energy to obtain a stable conformation.

-

Docking Simulation: Run the docking algorithm to fit the ligands into the defined binding site of the protein. The program generates multiple binding poses.[2]

-

Scoring and Analysis: Poses are ranked based on a scoring function (e.g., re-ranked score, binding energy in kcal/mol).[3][4] The pose with the lowest energy score is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the active site.[5]

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed in silico to predict the pharmacokinetic properties and drug-likeness of the compounds.[6][7] This helps in filtering out candidates that are likely to fail in later stages of drug development.[8]

Experimental Protocol:

-

Principle: To computationally estimate the physicochemical and pharmacokinetic properties of a molecule to assess its potential as a drug.

-

Software: Online tools and software like AdmetLab 2.0 and admetSAR are frequently used.[7][9]

-

Procedure:

-

Input: Provide the chemical structure of the quinazoline derivatives (usually in SMILES format).

-

Property Calculation: The software calculates various parameters, including:

-

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and acceptors.[9]

-

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross into the central nervous system.[7]

-

Human Intestinal Absorption (HIA): Estimates oral bioavailability.

-

CYP450 Inhibition: Predicts potential drug-drug interactions.

-

Hepatotoxicity and other toxicities. [10]

-

-

Analysis: Analyze the predicted properties to identify compounds with favorable ADMET profiles.[6]

-

In Vitro Anticancer Screening

Quinazoline derivatives are widely investigated for their anticancer properties, often as inhibitors of protein kinases like EGFR and AKT.[9][11]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[11]

Experimental Protocol:

-

Principle: The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the novel quinazoline derivatives and a control (e.g., a known anticancer drug like Gefitinib or Cisplatin).[10][14] Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

-

Data Presentation: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | Caco-2 | 23.31 ± 0.09 | [11] |

| HepG2 | 53.29 ± 0.25 | [11] | |

| MCF-7 | 72.22 ± 0.14 | [11] | |

| Compound 9 | Caco-2 | >100 | [11] |

| HepG2 | >100 | [11] | |

| MCF-7 | >100 | [11] | |

| Derivative 6 | A-431 | 0.034 | [14] |

| MCF-7 | 2.67 | [14] | |

| AGS | 3.64 | [14] | |

| Compound 21 | OVCAR-4 | 1.82 | [15] |

| NCI-H522 | 2.14 | [15] | |

| Compound A4V-3 | MCF-7 | 4.25 | [16] |

| HCT-116 | 2.65 | [16] | |

| Compound A4V-5 | MCF-7 | 3.45 | [16] |

| HCT-116 | 7.25 | [16] |

Signaling Pathway: EGFR Inhibition

Many quinazoline-based anticancer agents, such as Gefitinib, function by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.[6][14]

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

In Vitro Antimicrobial Screening

The antimicrobial potential of novel quinazolines is commonly assessed against a panel of pathogenic bacteria and fungi.

Agar Diffusion Methods (Disk/Well)

Agar diffusion assays are widely used for the initial screening of antimicrobial activity.[17] They are cost-effective and provide qualitative or semi-quantitative results.[17]

Experimental Protocol:

-

Principle: An antimicrobial agent diffuses from a source (a saturated paper disk or a well in the agar) into a solid medium inoculated with a test microorganism. The agent inhibits microbial growth, creating a clear zone of inhibition around the source. The diameter of this zone is proportional to the agent's activity.[17]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[5][7]

-

Agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Sterile paper disks or agar punch for wells.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Standard antibiotic/antifungal drugs (positive controls).

-

-

Procedure:

-

Inoculation: Prepare a standardized microbial inoculum and spread it evenly over the surface of an agar plate.

-

Application of Compound:

-

Disk Diffusion: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Well Diffusion: Create wells in the agar using a sterile punch and add a specific volume of the test compound solution into the wells.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

-

Data Presentation: Antimicrobial Activity

| Compound ID | Microbial Strain | Zone of Inhibition (mm) | Reference |

| Compound X | S. aureus | 18 | [5] |

| E. coli | 14 | [5] | |

| Compound Y | S. aureus | 22 | [4] |

| C. albicans | 16 | [4] | |

| (Note: Data is illustrative based on typical findings in the cited literature, as specific zone measurements were not universally provided in the snippets.) |

In Vitro Anti-inflammatory Screening

Quinazolines are also explored for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenases (COX) or signaling pathways like NF-κB.[3][18]

LPS-Induced NF-κB Inhibition Assay

This cell-based assay is used to screen for compounds that can inhibit the pro-inflammatory NF-κB signaling pathway.

Experimental Protocol:

-

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the NF-κB pathway in immune cells like monocytes. The assay measures the ability of a test compound to inhibit LPS-induced NF-κB transcriptional activity.[18]

-

Materials:

-

Monocytic cell line (e.g., human THP-1Blue cells).[18]

-

LPS from E. coli.

-

Test compounds and a known inhibitor (positive control).

-

Reporter system to measure NF-κB activity (e.g., secreted embryonic alkaline phosphatase - SEAP).

-

-

Procedure:

-

Cell Treatment: Pre-incubate the cells with various concentrations of the quinazoline derivatives.

-

LPS Stimulation: Stimulate the cells with LPS to induce NF-κB activation.

-

Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).

-

Detection: Measure the activity of the reporter gene product in the cell supernatant.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.[18]

-

Data Presentation: Anti-inflammatory Activity

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 13i | LPS-induced NF-κB inhibition | 4.8 | [18] |

| Compound 16 | LPS-induced NF-κB inhibition | < 50 | [18] |

| Compound 26 | LPS-induced NF-κB inhibition | 49.3 | [18] |

| Compound 58c | LPS-induced NF-κB inhibition | 39.1 | [18] |

This document is intended as a technical guide and synthesizes information from publicly available research. All experimental work should be conducted in accordance with established laboratory safety protocols and ethical guidelines.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Potential Anticancer Drug Candidate of Quinazoline Derivatives as EGFR Inhibitors: Docking and ADMET Studies | Book of Abstract Makassar International Conference on Pharmaceutical Sciences [conference.umi.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects. The 2-phenyl-4-substituted quinazoline scaffold, in particular, has been a focal point for the development of novel cytotoxic agents. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline, a member of this promising class of compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this report summarizes findings for structurally analogous compounds and provides a comprehensive experimental framework for its evaluation.

Data Presentation: Cytotoxicity of Structurally Related Compounds

Due to a lack of specific IC50 or EC50 data for this compound, we present the cytotoxic activity of closely related 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinone derivatives against various cancer cell lines. These compounds share the core 2-phenyl-quinazoline and pyrrolidinyl moieties, suggesting their biological activities may be comparable. The data is presented as EC50 values (the concentration of a drug that gives a half-maximal response).

| Compound | Substitution on Phenyl Ring | Cell Line | Cell Type | EC50 (µM) |

| 1 | 2-OH | U937 | Human monocytic leukemia | 0.30 |

| 2 | 2-OH | WEHI-3 | Mouse monocytic leukemia | 0.45 |

| 3 | 2-OCH3 | U937 | Human monocytic leukemia | 1.20 |

| 4 | 2-OCH3 | WEHI-3 | Mouse monocytic leukemia | 2.50 |

| 5 | 3-OCH3 | U937 | Human monocytic leukemia | 0.90 |

| 6 | 3-OCH3 | WEHI-3 | Mouse monocytic leukemia | 1.80 |

| 7 | 4-OCH3 | U937 | Human monocytic leukemia | 3.50 |

| 8 | 4-OCH3 | WEHI-3 | Mouse monocytic leukemia | 5.10 |

| 9 | H | U937 | Human monocytic leukemia | 8.20 |

| 10 | H | WEHI-3 | Mouse monocytic leukemia | 10.10 |

This data is based on studies of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones and is intended to be representative for the class of compounds.

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

Materials:

-

This compound (or related quinazoline derivative)

-

Human cancer cell lines (e.g., U937, A549, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for testing.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.

-

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow of the MTT in vitro cytotoxicity assay.

Proposed Signaling Pathway: Apoptosis Induction by 2-Phenyl-4-Substituted-Quinazolines

Caption: Proposed apoptosis signaling pathway.

Mechanism of Action

Studies on structurally similar 2-phenyl-4-substituted-quinazoline derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest, often at the G2/M phase.[1] The proposed signaling pathway involves the modulation of key regulatory proteins in the apoptotic cascade.

One of the potential mechanisms is the inhibition of the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the activity of pro-apoptotic proteins such as Bax. This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately resulting in programmed cell death.[2]

Conclusion

This compound belongs to a class of compounds with demonstrated potent in vitro cytotoxic activity against various cancer cell lines. The provided MTT assay protocol offers a robust method for evaluating its efficacy. Based on the activity of related compounds, it is hypothesized that this compound induces apoptosis, potentially through the inhibition of the PI3K/Akt signaling pathway. Further experimental validation is necessary to confirm the precise mechanism of action and the specific IC50 values for this particular compound. These application notes serve as a comprehensive guide for researchers initiating studies on the anticancer properties of this promising quinazoline derivative.

References

Application Notes: Anticancer Potential of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline in MCF-7 and A549 Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. This document provides detailed application notes for investigating the cytotoxic, cell cycle inhibitory, and pro-apoptotic effects of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline on two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). While specific data for this compound is limited, this document leverages data from structurally similar compounds to provide a representative overview and experimental framework. The protocols and expected outcomes are based on studies of analogous quinazoline derivatives, which have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Principle

The methodologies described herein are designed to assess the anticancer properties of this compound by evaluating its impact on cell viability, cell cycle progression, and the induction of apoptosis. The MTT assay is a colorimetric method to measure cellular metabolic activity as an indicator of cell viability. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The Annexin V-FITC/PI apoptosis assay enables the detection and quantification of apoptotic and necrotic cells, providing insights into the mechanism of cell death induced by the compound.

Data Presentation

The following tables summarize the cytotoxic activities of structurally similar quinazoline derivatives against MCF-7 and A549 cell lines. This data should be considered as a reference point for designing experiments with this compound.

Table 1: Cytotoxicity of Structurally Similar Quinazoline Derivatives against MCF-7 and A549 Cell Lines

| Compound Reference | Cell Line | IC50 (µM) | Citation |

| AK-3 (Morpholine substituted quinazoline) | MCF-7 | 6.44 | [1] |

| AK-3 (Morpholine substituted quinazoline) | A549 | 10.38 | [1] |

| 2-phenyl-6-pyrrolidinyl-4-quinazolinone derivative | A549 | 0.30 - 10.10 | [2] |

| Quinazoline-azole hybrid (55) | MCF-7 | Not Specified | [3] |

| Quinazoline-azole hybrid (55) | A549 | Not Specified | [3] |

Table 2: Effects of Structurally Similar Quinazoline Derivatives on Cell Cycle and Apoptosis

| Compound Reference | Cell Line | Effect | Observations | Citation |

| AK-3 and AK-10 (Morpholine substituted quinazolines) | MCF-7, A549 | Cell Cycle Arrest & Apoptosis | Inhibition of cell proliferation in the G1 phase and induction of apoptosis. | [1] |

| 2-phenyl-6-pyrrolidinyl-4-quinazolinone derivative | U937 (Leukemia) | Cell Cycle Arrest & Apoptosis | Induced G2/M arrest and apoptosis. | [2] |

| Quinazoline-based analog (QNZ-A) | A549 | G2/M Arrest & Apoptosis | Induced G2/M cell cycle arrest and apoptosis via a ROS-dependent mechanism. | [4] |

Mandatory Visualizations

Experimental Protocols

Materials and Reagents

-

MCF-7 (ATCC® HTB-22™) and A549 (ATCC® CCL-185™) cell lines

-

This compound (user-provided)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Propidium Iodide (PI)

-

RNase A

-

Annexin V-FITC Apoptosis Detection Kit

Protocol 1: Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding:

-

Culture MCF-7 and A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Replace the medium in each well with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Protocol 2: Cell Cycle Analysis

-

Cell Seeding and Treatment:

-

Seed MCF-7 and A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment:

-

Seed MCF-7 and A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. Harvest the adherent cells by gentle trypsinization.

-

Centrifuge the combined cell suspension at 1,500 rpm for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the stained cells immediately using a flow cytometer.

-

Differentiate cell populations:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

-

Quantify the percentage of cells in each quadrant.

-

Troubleshooting

-

High background in MTT assay: Ensure complete removal of the MTT solution before adding DMSO. Use a blank control (medium only) for background subtraction.

-

Poor resolution in cell cycle analysis: Ensure proper cell fixation and RNase treatment. Check the flow cytometer settings for proper voltage and compensation.

-

High percentage of necrotic cells in apoptosis assay: The compound concentration might be too high, or the incubation time too long, leading to secondary necrosis. Consider using lower concentrations or shorter time points.

Conclusion

These application notes provide a comprehensive framework for evaluating the anticancer potential of this compound against MCF-7 and A549 cancer cell lines. The provided protocols are standard methods for assessing cytotoxicity, cell cycle arrest, and apoptosis. The data from structurally similar compounds suggest that this quinazoline derivative is likely to exhibit significant anticancer activity, warranting further investigation into its precise mechanisms of action.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: EGFR Kinase Inhibition Assay for Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction